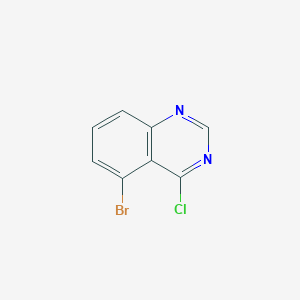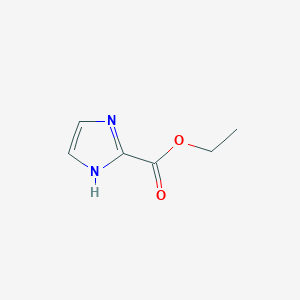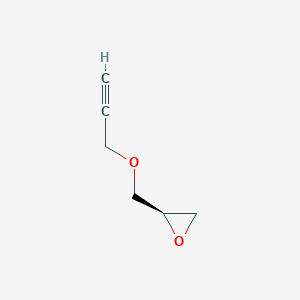
(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane, also known as propargyl epoxide, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide is largely dependent on its chemical structure. As an epoxide, it can undergo ring-opening reactions with various nucleophiles, such as water, amines, and thiols. In biological systems, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been shown to inhibit MAO enzymes by irreversibly binding to the enzyme's active site. This results in an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Effets Biochimiques Et Physiologiques
Propargyl epoxide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
In vivo studies have shown that (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can cross the blood-brain barrier and inhibit MAO enzymes in the brain. This results in an increase in the levels of neurotransmitters, which can have a positive effect on mood, cognition, and behavior. However, prolonged exposure to (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can lead to neurotoxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Propargyl epoxide has several advantages as a chemical reagent in lab experiments. Its unique reactivity allows for the formation of various functional groups, making it a valuable tool in organic synthesis. It also exhibits anti-tumor activity and can be used as an antimicrobial agent. However, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can be hazardous to handle due to its potential neurotoxicity and oxidative stress. Proper safety precautions should be taken when handling (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide in the lab.
Orientations Futures
There are several future directions for the study and application of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide. In medicinal chemistry, further studies are needed to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In organic synthesis, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can be used as a building block for the synthesis of complex molecules with unique properties. In materials science, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide can be used as a monomer for the synthesis of functional polymers with high thermal stability and electrical conductivity. Overall, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has significant potential for a wide range of applications in various fields.
Méthodes De Synthèse
Propargyl epoxide can be synthesized through a variety of methods, including the reaction of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane alcohol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an epoxide ring-opening mechanism, resulting in the formation of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide. Other methods include the reaction of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane chloride with sodium hydroxide and epoxidation of (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane acetate with peracetic acid.
Applications De Recherche Scientifique
Propargyl epoxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit monoamine oxidase (MAO) enzymes.
In organic synthesis, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. Its unique reactivity allows for the formation of various functional groups, making it a valuable tool in organic synthesis.
In materials science, (R)-2-((prop-2-yn-1-yloxy)methyl)oxirane epoxide has been investigated for its potential use as a monomer in the synthesis of functional polymers. Its ability to undergo ring-opening polymerization allows for the formation of polymers with unique properties, such as high thermal stability and electrical conductivity.
Propriétés
Numéro CAS |
18130-30-8 |
|---|---|
Nom du produit |
(R)-2-((prop-2-yn-1-yloxy)methyl)oxirane |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(2R)-2-(prop-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2/t6-/m0/s1 |
Clé InChI |
SYFZCLMMUNCHNH-LURJTMIESA-N |
SMILES isomérique |
C#CCOC[C@H]1CO1 |
SMILES |
C#CCOCC1CO1 |
SMILES canonique |
C#CCOCC1CO1 |
Synonymes |
2-((2-Propynyloxy)methyl)oxirane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



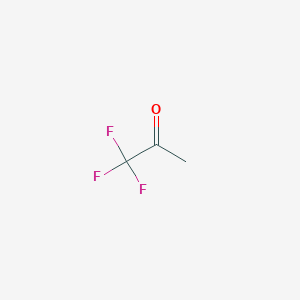
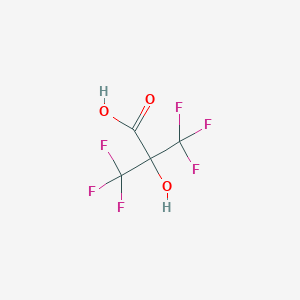
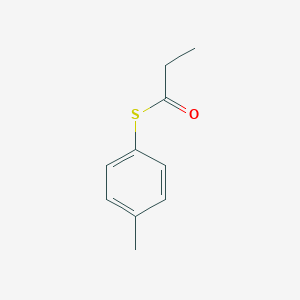
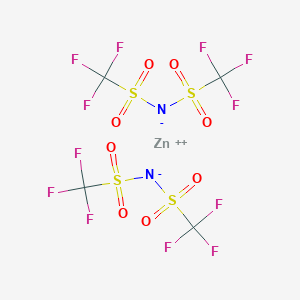

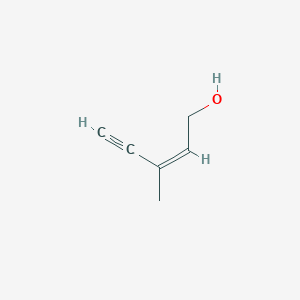

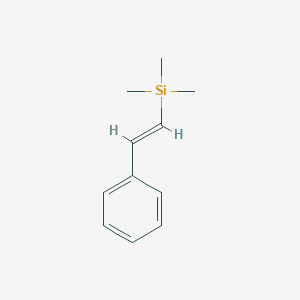
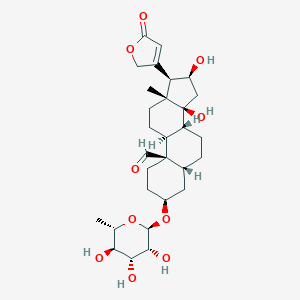

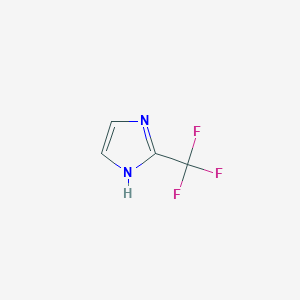
![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)
